3-(2-((Tert-butylthio)methyl)piperidine-1-carbonyl)benzonitrile
Description
3-(2-((Tert-butylthio)methyl)piperidine-1-carbonyl)benzonitrile is a complex organic compound that features a piperidine ring, a benzonitrile group, and a tert-butylthio substituent
Properties
IUPAC Name |
3-[2-(tert-butylsulfanylmethyl)piperidine-1-carbonyl]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2OS/c1-18(2,3)22-13-16-9-4-5-10-20(16)17(21)15-8-6-7-14(11-15)12-19/h6-8,11,16H,4-5,9-10,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEUMKICKFGTAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC1CCCCN1C(=O)C2=CC=CC(=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((Tert-butylthio)methyl)piperidine-1-carbonyl)benzonitrile typically involves multiple steps, starting with the formation of the piperidine ring. One common method involves the reaction of piperidine with tert-butylthiomethyl chloride under basic conditions to introduce the tert-butylthio group. This intermediate is then reacted with benzonitrile derivatives to form the final product .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(2-((Tert-butylthio)methyl)piperidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary or secondary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
3-(2-((Tert-butylthio)methyl)piperidine-1-carbonyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(2-((Tert-butylthio)methyl)piperidine-1-carbonyl)benzonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The piperidine ring and benzonitrile group may play key roles in binding to these targets, while the tert-butylthio group could influence the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(4-tert-butylphenyl)-2-methylpropyl]piperidine
- 2-amino-4-(1-piperidine)pyridine derivatives
Uniqueness
3-(2-((Tert-butylthio)methyl)piperidine-1-carbonyl)benzonitrile is unique due to the presence of the tert-butylthio group, which imparts distinct chemical properties and reactivity compared to other piperidine derivatives. This uniqueness makes it a valuable compound for various research applications .
Biological Activity
3-(2-((Tert-butylthio)methyl)piperidine-1-carbonyl)benzonitrile is a synthetic compound notable for its complex structure, which includes a piperidine ring, a benzonitrile moiety, and a tert-butylthio substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
Chemical Structure and Properties
- IUPAC Name : 3-[2-(tert-butylsulfanylmethyl)piperidine-1-carbonyl]benzonitrile
- Molecular Formula : C₁₈H₂₄N₂OS
- Molecular Weight : 316.5 g/mol
- CAS Number : 2034568-77-7
The structure of the compound can be represented as follows:
| Component | Description |
|---|---|
| Piperidine Ring | A six-membered nitrogen-containing ring |
| Benzonitrile Group | A phenyl group attached to a nitrile |
| Tert-butylthio Group | A sulfur atom bonded to a tert-butyl group |
Biological Activity Overview
The biological activity of 3-(2-((Tert-butylthio)methyl)piperidine-1-carbonyl)benzonitrile remains under investigation, with preliminary studies suggesting various potential effects on biochemical pathways. The specific targets of action are not fully elucidated, but piperidine derivatives are known to interact with multiple biological systems.
Piperidine derivatives typically exhibit their biological effects through:
- Receptor Modulation : Interaction with neurotransmitter receptors (e.g., dopamine, serotonin).
- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.
- Signal Transduction : Alteration of intracellular signaling cascades.
Research Findings
Several studies have explored the biological implications of similar piperidine derivatives, providing insights that may be applicable to this compound.
-
Neuropharmacological Studies :
- Piperidine derivatives have shown promise in treating neurological disorders by modulating neurotransmitter systems. For instance, compounds with similar structures have been investigated for their ability to enhance dopaminergic activity, which is crucial in conditions like Parkinson's disease.
-
Antimicrobial Activity :
- Some related compounds have demonstrated antimicrobial properties against various bacterial strains. The presence of the benzonitrile moiety may enhance lipophilicity, facilitating membrane penetration and subsequent antimicrobial action.
-
Anticancer Potential :
- Research has indicated that certain piperidine-based compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The unique structural features of 3-(2-((Tert-butylthio)methyl)piperidine-1-carbonyl)benzonitrile may similarly contribute to anticancer efficacy.
Case Studies
A few relevant case studies illustrate the potential applications of similar compounds:
- Case Study 1 : A study on piperidine derivatives showed that modifications at the nitrogen position enhanced selectivity for specific receptors involved in anxiety disorders.
- Case Study 2 : Research on benzonitrile derivatives revealed significant cytotoxic effects against breast cancer cell lines, suggesting that structural modifications could lead to novel anticancer agents.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 3-(2-((Tert-butylthio)methyl)piperidine-1-carbonyl)benzonitrile, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Biological Activity |
|---|---|
| 1-[3-(4-tert-butylphenyl)-2-methylpropyl]piperidine | Neuroprotective effects |
| 5-(2-((tert-butylthio)methyl)piperidine-1-carbonyl) | Antimicrobial properties |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 3-(2-((tert-butylthio)methyl)piperidine-1-carbonyl)benzonitrile?
The synthesis typically involves multi-step reactions, including:
- Piperidine functionalization : Introducing the tert-butylthio group via nucleophilic substitution or thiol-ene reactions under inert atmospheres to prevent oxidation .
- Coupling reactions : Amide bond formation between the modified piperidine and benzonitrile derivatives using coupling agents like EDCI/HOBt in anhydrous solvents (e.g., DMF or dichloromethane) .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to achieve >95% purity .
Critical parameters : Temperature control (0–25°C for sensitive steps), solvent polarity, and stoichiometric ratios to minimize side products .
Q. Which analytical techniques are most effective for structural characterization and purity assessment?
- NMR spectroscopy : 1H and 13C NMR to confirm substituent positions on the piperidine ring and benzonitrile moiety. 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula and detect impurities .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) for purity quantification .
Q. How can researchers address solubility challenges in biological assays?
- Solvent selection : Use DMSO for stock solutions (≤10% v/v in aqueous buffers) to prevent precipitation.
- Surfactants : Add non-ionic surfactants (e.g., Tween-20) for cell-based assays .
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyls) via synthetic modifications while preserving core pharmacophores .
Advanced Research Questions
Q. What mechanistic insights exist regarding its potential as a kinase inhibitor?
- Binding mode : The tert-butylthio group and benzonitrile may occupy hydrophobic pockets in kinase ATP-binding sites, while the piperidine carbonyl forms hydrogen bonds with catalytic lysines .
- Validation : Use kinase inhibition assays (e.g., ADP-Glo™) and X-ray crystallography to confirm target engagement. Compare IC50 values against reference inhibitors (e.g., staurosporine) .
- Pathway analysis : RNA-seq or phosphoproteomics to identify downstream signaling effects (e.g., MAPK/ERK suppression) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Core modifications :
- Replace tert-butylthio with smaller alkylthio groups to reduce steric hindrance .
- Introduce electron-withdrawing groups (e.g., fluorine) on the benzonitrile to enhance electrophilicity .
- Assay panels : Test analogs against a kinase panel (≥50 kinases) to assess selectivity. Use molecular docking to prioritize synthetic targets .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Orthogonal assays : Confirm initial findings with complementary methods (e.g., SPR for binding affinity vs. enzymatic assays for inhibition) .
- Batch analysis : Compare compound purity (via HPLC) and storage conditions (e.g., degradation in DMSO over time) .
- Meta-analysis : Aggregate data from public databases (e.g., PubChem BioAssay) to identify trends or outliers .
Q. Methodological Guidelines
- Synthetic optimization : Prioritize air-sensitive steps for glovebox execution .
- Data interpretation : Use cheminformatics tools (e.g., Schrodinger Suite) for SAR modeling .
- Ethical reporting : Disclose purity levels and assay conditions in publications to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
